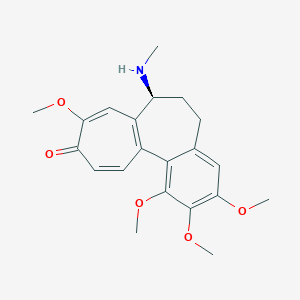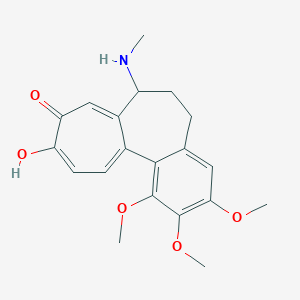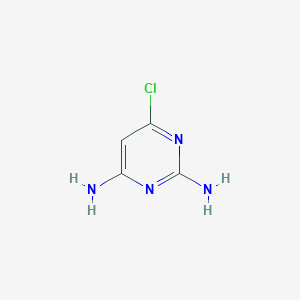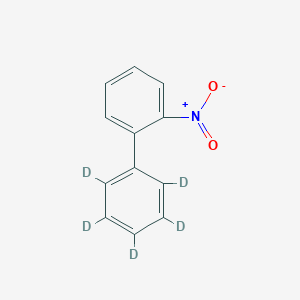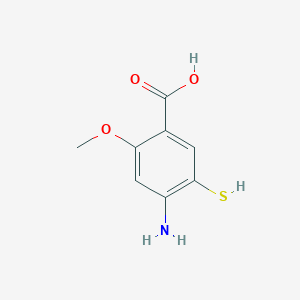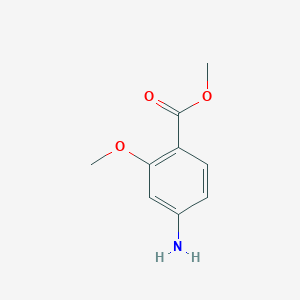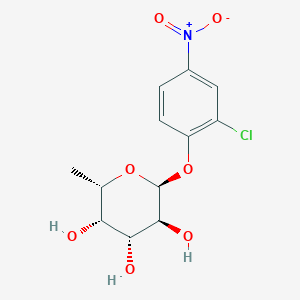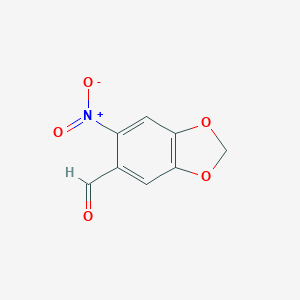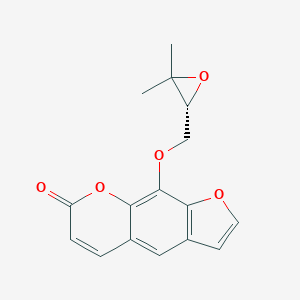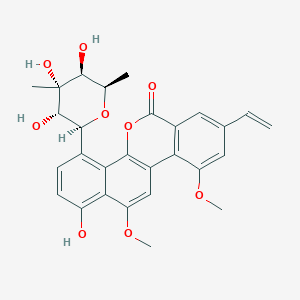
N-Acetyl-5-aminosalicylic acid
Overview
Description
N-Acetyl-5-aminosalicylic acid is a metabolite of 5-aminosalicylic acid, which is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease . This compound is formed in the liver, intestinal lumen, and colonic epithelial cells via N-acetyltransferases . It has significant anti-inflammatory properties and is crucial in the therapeutic effects of its parent compound, 5-aminosalicylic acid .
Mechanism of Action
Target of Action
N-Acetyl-5-aminosalicylic acid, also known as 5-Acetamido-2-hydroxybenzoic acid, primarily targets PPAR-gamma (peroxisome proliferator-activated receptor gamma) , a nuclear hormone receptor . This receptor plays a crucial role in the regulation of genes involved in cell differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This compound binds to PPAR-gamma, inducing its translocation from the cytoplasm to the cell nucleus and causing a conformational change in PPAR-gamma . This binding and subsequent translocation allow for the modulation of gene expression, leading to various downstream effects .
Biochemical Pathways
This compound is a metabolite of the anti-inflammatory agent 5-aminosalicylic acid (5-ASA) and its prodrug form, sulfasalazine . It is formed in the liver, intestinal lumen, and colonic epithelial cells via N-acetyltransferases . The compound’s interaction with PPAR-gamma affects various biochemical pathways, leading to anti-inflammatory effects .
Pharmacokinetics
This compound is poorly absorbed by the intestines and systemic circulation, with most of it remaining in the terminal ileum and colon or being passed in the stool . Absorbed this compound is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . The compound’s concentration peaks at approximately 3 hours at 1.8 mcg/mL, and its concentration follows a biphasic decline .
Result of Action
The primary result of this compound’s action is the reduction of inflammation in the colonic mucosa . This is achieved through its interaction with PPAR-gamma, which modulates the expression of genes involved in inflammation . The compound’s anti-inflammatory effects are beneficial in the treatment of conditions such as ulcerative colitis and Crohn’s disease .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the extent of acetylation of 5-ASA to form this compound depends on the transit time in the gastrointestinal tract . Additionally, the compound’s efficacy is correlated more with its mucosal concentration rather than systemic levels, indicating that its local environment within the gastrointestinal tract plays a significant role in its action .
Biochemical Analysis
Biochemical Properties
N-Acetyl-5-aminosalicylic acid is formed from 5-aminosalicylic acid through the action of N-acetyltransferase 1 (NAT1) . This compound then binds to PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . The binding of this compound induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been reported that 5-aminosalicylic acid reduces indomethacin-induced toxicity by inhibiting intracellular ROS and indomethacin-induced apoptosis, as well as by increasing superoxide dismutase 2 (SOD2) activity, and improves indomethacin-induced wounds in IEC-6 cells (a line of small intestinal cells) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPAR-gamma, a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma . This modification permits the recruitment of the co-activator, leading to the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound that was intracellularly formed from 5-aminosalicylic acid at 200 microM was discharged 5.3, 7.1, and 8.1-fold higher into the apical site than into the basolateral site during 1, 2, and 4-hour incubations, respectively, in Caco-2 cells grown in Transwells .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied. No consistent dose-progressive effect on intestinal tumor size was observed for the 5-aminosalicylic acid formulations .
Metabolic Pathways
This compound is a metabolite of mesalazine . It is formed from 5-aminosalicylic acid through the action of N-acetyltransferase 1 (NAT1) .
Transport and Distribution
In the absence of transporter mediators, the transport of this compound was much higher in the basolateral-to-apical direction than in the opposite direction . The PappBA/PappAB ratio of this compound was 4.89. Quercetin inhibited the apical efflux of this compound and decreased the PappBA/PappAB ratio to 1.05 .
Subcellular Localization
This compound is taken up into the colonic mucosa and metabolized to this compound . Few studies have assessed whether mucosal 5-aminosalicylic acid and this compound concentrations are associated with endoscopic remission .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-5-aminosalicylic acid can be synthesized through the acetylation of 5-aminosalicylic acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-aminosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to 5-aminosalicylic acid.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-acetyl-4-aminosalicylic acid and other acetylated or hydroxylated compounds .
Scientific Research Applications
N-Acetyl-5-aminosalicylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic acid: The parent compound of N-Acetyl-5-aminosalicylic acid, used in the treatment of inflammatory bowel diseases.
Olsalazine: A prodrug of 5-aminosalicylic acid, used to deliver the active compound to the colon.
Sulfasalazine: Another prodrug that releases 5-aminosalicylic acid in the colon, used in the treatment of rheumatoid arthritis and inflammatory bowel diseases.
Uniqueness
This compound is unique due to its specific role as a metabolite of 5-aminosalicylic acid. It has distinct pharmacokinetic properties and contributes significantly to the therapeutic effects of its parent compound .
Properties
IUPAC Name |
5-acetamido-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDRROBUCULOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199002 | |
| Record name | N-Acetyl-5-aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-59-2 | |
| Record name | N-Acetyl-5-aminosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-5-aminosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-5-aminosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-5-aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetamidosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-5-AMINOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H126Z3PF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-acetyl-5-aminosalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
